molecular formula C21H23N3O6 B077886 Z-Gly-Gly-Phe-OH CAS No. 13171-93-2

Z-Gly-Gly-Phe-OH

Cat. No. B077886
CAS RN: 13171-93-2
M. Wt: 413.4 g/mol
InChI Key: PARPWSYTROKYNG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides like Z-Gly-Gly-Phe-OH involves the formation of peptide bonds between amino acids. A study by Puškarić et al. (2016) on zinc and cadmium dipeptide coordination polymers provides insights into the synthesis and structure characterization of compounds related to Z-Gly-Gly-Phe-OH. They synthesized coordination polymers using zinc or cadmium with glycyl-L-phenylalanine, which is structurally related to Z-Gly-Gly-Phe-OH, demonstrating methods that could be applied to its synthesis (Puškarić et al., 2016).

Molecular Structure Analysis

The molecular structure of peptides like Z-Gly-Gly-Phe-OH is crucial for their function and interaction with other molecules. In et al. (2000) analyzed the crystal structures of Z-Gly-Phe-NH2 and other C-amidated peptides, providing valuable information on molecular conformations and intermolecular interactions that could be relevant for understanding the structural properties of Z-Gly-Gly-Phe-OH (In et al., 2000).

Chemical Reactions and Properties

The chemical reactions and properties of Z-Gly-Gly-Phe-OH can be inferred from studies on similar peptides. For instance, the gas phase IR spectra study by Chakraborty et al. (2012) on tri-peptides capped with the Z- group shows the effect of C-terminal amide capping on secondary structure, which is relevant for understanding the chemical properties of Z-Gly-Gly-Phe-OH (Chakraborty et al., 2012).

Scientific Research Applications

1. Nanomedicine

  • Application : Molecules based on the Phe-Phe motif, such as Z-Gly-Gly-Phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods : These molecules are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
  • Results : The self-assembled nanostructures have remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

2. Hydrogel Formation

  • Application : Z-Gly-Gly-Phe-OH can form self-assembling hydrogels, which are popular in biomedical applications due to their controllability and biocompatibility .
  • Methods : The hydrogels are produced by a molecular self-assembly process .
  • Results : The Cbz-L-Met-Z-ΔPhe-OH and Cbz-L-Phe-Z-ΔPhe-OH could form self-assembly hydrogels and could be used as drug carriers for the delivery of curcumin and doxorubicin .

3. Peptide Synthesis

  • Application : Z-Gly-Gly-Phe-OH is used in solution phase peptide synthesis .
  • Methods : It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .
  • Results : The synthesized peptides can be used for further biochemical studies .

4. Drug Delivery

  • Application : Z-Gly-Gly-Phe-OH can be used in drug delivery systems. The self-assembled hydrogels formed by this peptide can be used as drug carriers for the delivery of curcumin and doxorubicin .
  • Methods : The hydrogels are produced by a molecular self-assembly process .
  • Results : The hydrogels have high water content, favorable structural features, and biocompatibility, making them suitable for drug delivery .

5. Sensing

  • Application : The hydrogels formed by Z-Gly-Gly-Phe-OH can be used in sensing applications .
  • Methods : The hydrogels are produced by a molecular self-assembly process .
  • Results : Due to their high water content and favorable structural features, these hydrogels can be used in various sensing applications .

6. Cell Culture Scaffolds

  • Application : Z-Gly-Gly-Phe-OH can be used to create cell culture scaffolds .
  • Methods : The hydrogels are produced by a molecular self-assembly process .
  • Results : The hydrogels have high water content, favorable structural features, and biocompatibility, making them suitable for use as cell culture scaffolds .

4. Enzyme Peptide Synthesis

  • Application : Z-Gly-Gly-Phe-OH is an active compound that can be used for the synthesis of enzymic peptide .
  • Methods : It is used as a building block in the synthesis of enzymic peptides .
  • Results : The synthesized enzymic peptides can be used for further biochemical studies .

5. Glycine-Derived Peptides Synthesis

  • Application : Z-Gly-Gly-Phe-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .
  • Methods : It is used in solution phase peptide synthesis .
  • Results : The synthesized glycine-derived peptides can be used for further biochemical studies .

6. Glycine N-Substituted Amides Synthesis

  • Application : Z-Gly-Gly-Phe-OH can be used to synthesize glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride .
  • Methods : It is used in solution phase peptide synthesis .
  • Results : The synthesized glycine N-substituted amides can be used for further biochemical studies .

Safety And Hazards

When handling “Z-Gly-Gly-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The Phe-Phe motif, which is part of “Z-Gly-Gly-Phe-OH”, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . It holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPWSYTROKYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305115
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Phe-OH

CAS RN

13171-93-2
Record name NSC169159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-Gly-Phe-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-Gly-Phe-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-Gly-Phe-OH
Reactant of Route 4
Reactant of Route 4
Z-Gly-Gly-Phe-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-Gly-Phe-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-Gly-Phe-OH

Citations

For This Compound
19
Citations
J Kovacs, L Kisfaludy, MQ Ceprini, RH Johnson - Tetrahedron, 1969 - Elsevier
Phenolic active esters were investigated for stereospecificity during their formation and subsequent coupling. The different esters of ZGlyPheOH, ZGlyGlyPheOH and BzLeu…
Number of citations: 42 www.sciencedirect.com
SI Wayne, JS Fruton - … of the National Academy of Sciences, 1983 - National Acad Sciences
… The slow rate of the condensation of Z-Gly-GlyPhe-OH with H-Leu-NHPh is not a consequence of the establishment of an equilibrium below 95% synthesis owing to the solubility of the …
Number of citations: 67 www.pnas.org
H BOZLER, SI WAYNE… - International Journal of …, 1982 - Wiley Online Library
… (N02) to Z-Gly -Gly-Phe-OH caused significant inhibition of … -GlyTrp-OH and Z-Gly-Gly-Phe-OH respectively. A similar order … than that found with Z-Gly-Gly-Phe-OH. The available data on …
Number of citations: 12 onlinelibrary.wiley.com
CA Wartchow, P Wang, MD Bednarski… - The Journal of …, 1995 - ACS Publications
The synthesis of oligopeptides using stable carbohydrate protease conjugates (CPCs) was examined in acetonitrile solvent systems. CPC [a-chymotrypsin] was used for the preparation …
Number of citations: 41 pubs.acs.org
T Nakazawa, M Yamaguchi, K Nishida… - … in mass spectrometry, 2004 - Wiley Online Library
… To optimize the procedures associated with the generation and reaction of oxazolone, we at first attempted to activate Z-Gly-Gly-Phe-OH (1a) with a variety of acid anhydrides and …
A Kapoor, EJ Davis, MJ Graetzer - Journal of Pharmaceutical …, 1968 - Wiley Online Library
In order to eliminate the problems associated with the use of alkali during peptide synthesis, a systematic investigation was carried out to lengthen peptide chains by coupling N‐…
Number of citations: 13 onlinelibrary.wiley.com
BV Tyaglov, LK Emelyanova, LM Novikova… - Biotechnology in …, 2008 - elibrary.ru
… determination is based on the quantification by TLC of phenylalanine, a product of the hydrolysis of synthetic substrates (carbobenzoxy-glycyl-glycyl-phenylalnine, Z-Gly-Gly-Phe-OH (I) …
Number of citations: 0 elibrary.ru
T MIYAZAWA, T OTOMATSU, Y FUKUI… - … Journal of Peptide …, 1992 - Wiley Online Library
In the carbodiimide mediated coupling of Z‐Gly‐l‐Val‐OH with H‐l‐Val‐OMe in DMF, the simultaneous use of HOBt and copper(II) chloride as additives was found to give the desired …
Number of citations: 34 onlinelibrary.wiley.com
CAA MALAK, GI LAVRENOVA… - … Journal of Peptide …, 1993 - Wiley Online Library
… pepsin for condensation of benzyloxycarbonyl-dipeptides with phenylalanine benzyl ester, whereas Morihara & Oka (7) studied it as a catalyst of Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH re…
Number of citations: 4 onlinelibrary.wiley.com
DF DeTar - Peptides, 1967
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.